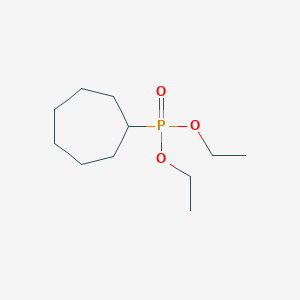
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione is a complex organic compound that belongs to the class of nitroimidazolidines This compound is characterized by the presence of a dinitrophenyl group, an ethyl group, a methyl group, and a nitro group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione typically involves the nitration of imidazolidine derivatives. One common method includes the reaction of 2,4-dinitrophenylhydrazine with ethyl methyl ketone in the presence of a nitrating agent such as nitric acid or a sulfuric-nitric acid mixture . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a protonophore, disrupting the proton gradient across biological membranes and affecting cellular energy production . This mechanism is similar to that of other nitroaromatic compounds, which can uncouple oxidative phosphorylation and inhibit ATP synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A well-known uncoupler of oxidative phosphorylation with similar nitro groups.
5-Nitroimidazole: A compound with antimicrobial properties, used in the treatment of infections.
Nitrobenzene: An aromatic compound with nitro groups, used in the synthesis of aniline and other chemicals.
Uniqueness
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione is unique due to its specific combination of functional groups and its imidazolidine ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65632-94-2 |
|---|---|
Molecular Formula |
C12H11N5O8 |
Molecular Weight |
353.24 g/mol |
IUPAC Name |
5-(2,4-dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H11N5O8/c1-3-12(10(18)13(2)11(19)14(12)17(24)25)8-5-4-7(15(20)21)6-9(8)16(22)23/h4-6H,3H2,1-2H3 |
InChI Key |
OEUZKOVGICADQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1[N+](=O)[O-])C)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


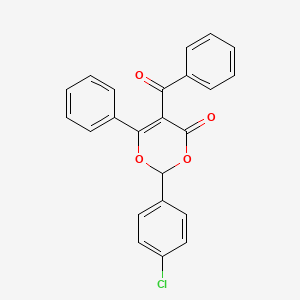
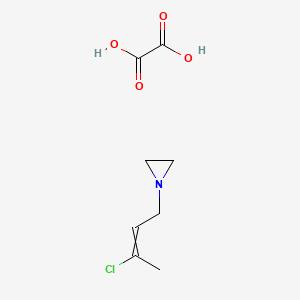
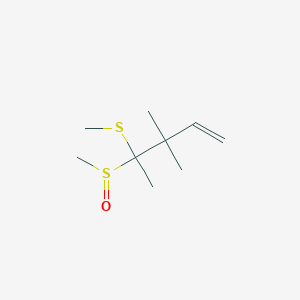
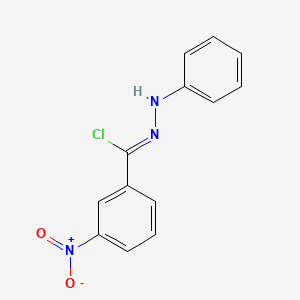
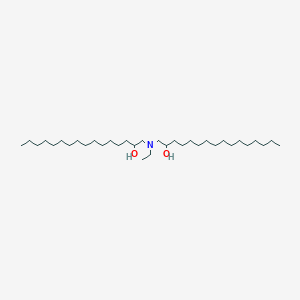
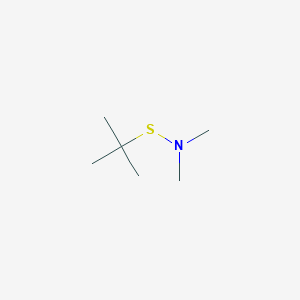

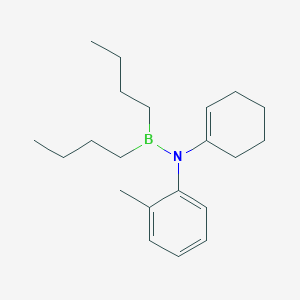
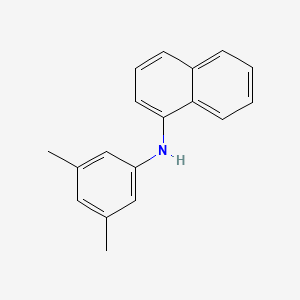
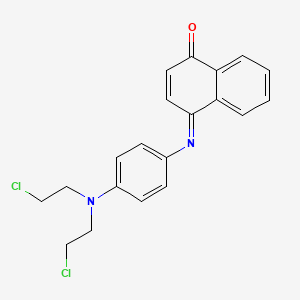
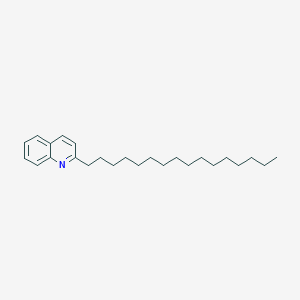
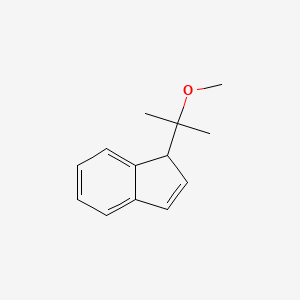
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
